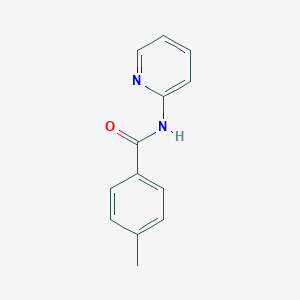

4-methyl-N-(2-pyridinyl)benzamide

Description

Properties

CAS No. |

14547-80-9 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

4-methyl-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C13H12N2O/c1-10-5-7-11(8-6-10)13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16) |

InChI Key |

BSVQSENXORJKSQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |

Other CAS No. |

14547-80-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 4-methyl-N-(2-pyridinyl)benzamide

Introduction

4-methyl-N-(2-pyridinyl)benzamide is a molecule of significant interest within the landscape of medicinal chemistry and drug development. As a derivative of the N-aryl amide class, it possesses a structural scaffold that is a cornerstone in numerous biologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, stability profile, and synthetic routes, tailored for researchers, scientists, and professionals in the field of drug development. The insights herein are grounded in established chemical principles and extrapolated from data on analogous structures to provide a robust predictive profile for this specific molecule.

Molecular Structure and Physicochemical Properties

The foundational structure of 4-methyl-N-(2-pyridinyl)benzamide consists of a 4-methylbenzoyl group attached to the nitrogen of a 2-aminopyridine ring. This arrangement imparts a unique combination of electronic and steric features that govern its chemical behavior.

The para-methyl group on the benzoyl ring is an electron-donating group through inductive and hyperconjugation effects. This subtle electron donation can influence the reactivity of the carbonyl group and the overall electron density of the aromatic system. The pyridine ring, with its electron-withdrawing nitrogen atom, modulates the nucleophilicity of the amide nitrogen.

A summary of the predicted and known physicochemical properties for 4-methyl-N-(2-pyridinyl)benzamide and its parent compound, N-(2-pyridinyl)benzamide, is presented below for comparative analysis.

| Property | N-(2-pyridinyl)benzamide | 4-methyl-N-(2-pyridinyl)benzamide (Predicted) | Source |

| Molecular Formula | C₁₂H₁₀N₂O | C₁₃H₁₂N₂O | [1] |

| Molecular Weight | 198.22 g/mol | 212.25 g/mol | [1] |

| Appearance | White to off-white solid | White to off-white crystalline solid | [2] |

| Melting Point | ~85-88 °C | Slightly higher than the unsubstituted analog due to increased molecular weight and potentially more efficient crystal packing. Expected to be in the range of 90-100 °C. | |

| Solubility | Soluble in organic solvents like DMSO and ethanol; limited solubility in water.[2] | Expected to have similar solubility, with slightly increased lipophilicity due to the methyl group. Good solubility in dichloromethane, chloroform, and ethyl acetate; poor solubility in water.[3][4] | |

| pKa | Data not readily available | The pyridine nitrogen will be basic, with a pKa likely in the range of 3-5. The amide proton is weakly acidic. | |

| LogP | 2.3 (Computed) | Expected to be slightly higher than the unsubstituted analog, likely in the range of 2.5-3.0, indicating increased lipophilicity. | [1] |

Synthesis of 4-methyl-N-(2-pyridinyl)benzamide

The formation of the amide bond is the central transformation in the synthesis of 4-methyl-N-(2-pyridinyl)benzamide. Several reliable methods can be employed, ranging from classical to modern catalytic approaches.

Synthetic Workflow Overview

Caption: General synthetic approaches to 4-methyl-N-(2-pyridinyl)benzamide.

Experimental Protocols

Method A: Schotten-Baumann Reaction

This classical and robust method involves the reaction of an acyl chloride with an amine in the presence of a base.[5][6][7][8]

Step 1: Preparation of 4-methylbenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 4-methylbenzoic acid (1.0 eq.) in thionyl chloride (2.0-3.0 eq.).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-methylbenzoyl chloride.

Step 2: Amide Formation

-

Dissolve 2-aminopyridine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Add a tertiary amine base, such as triethylamine or pyridine (1.1-1.2 eq.), to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq.) in the same solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Method B: Catalytic Amidation

Modern catalytic methods offer milder reaction conditions and are often more environmentally benign. Boric acid and various transition metal complexes have been shown to catalyze the direct amidation of carboxylic acids and amines.[9][10][11][12]

-

In a reaction vessel, combine 4-methylbenzoic acid (1.0 eq.), 2-aminopyridine (1.1 eq.), and a catalytic amount of a suitable catalyst (e.g., boric acid, 5-10 mol%).

-

Add a high-boiling aprotic solvent such as toluene or xylene.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the product by column chromatography or recrystallization.

Chemical Stability and Degradation Pathways

The stability of 4-methyl-N-(2-pyridinyl)benzamide is primarily dictated by the susceptibility of the amide bond to hydrolysis. Amide hydrolysis can occur under both acidic and basic conditions, although it is generally more resistant to hydrolysis than esters.[13][14][15]

Hydrolysis Pathway

Caption: General hydrolysis pathway of 4-methyl-N-(2-pyridinyl)benzamide.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of 2-aminopyridine yields the protonated 4-methylbenzoic acid. The pyridine nitrogen can also be protonated, which may influence the rate of hydrolysis. The electron-donating para-methyl group on the benzoyl ring slightly destabilizes the positive charge on the carbonyl carbon in the protonated intermediate, which may lead to a slightly slower rate of hydrolysis compared to the unsubstituted analog.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the 2-aminopyridinide anion is the rate-determining step, as it is a relatively poor leaving group. The electron-donating para-methyl group will slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial nucleophilic attack and thus the overall rate of hydrolysis. The presence of the pyridine ring can also influence the reaction, as the pyridyl nitrogen can affect the basicity of the reaction medium.

Analytical Characterization

The structure and purity of 4-methyl-N-(2-pyridinyl)benzamide can be confirmed using a variety of standard analytical techniques.

| Technique | Predicted Data for 4-methyl-N-(2-pyridinyl)benzamide |

| ¹H NMR | Methyl Protons: A singlet around δ 2.3-2.5 ppm. Benzoyl Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. Pyridinyl Protons: A set of multiplets in the aromatic region (δ 7.0-8.5 ppm). Amide Proton: A broad singlet, typically downfield (δ 8.5-10.5 ppm), which is exchangeable with D₂O.[16][17][18] |

| ¹³C NMR | Methyl Carbon: A signal around δ 20-22 ppm. Carbonyl Carbon: A signal in the range of δ 165-170 ppm. Aromatic Carbons: Multiple signals in the region of δ 110-155 ppm. Due to symmetry in the p-xylene-like benzoyl ring, fewer signals than the number of carbons would be expected for this portion of the molecule.[19][20][21] |

| IR Spectroscopy | N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹. C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹. N-H Bend (Amide II): A band around 1520-1550 cm⁻¹. C-H Stretches (Aromatic and Methyl): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[11][22][23] |

| Mass Spectrometry | (ESI+) : Expected [M+H]⁺ ion at m/z 213.26. |

Conclusion

4-methyl-N-(2-pyridinyl)benzamide is a synthetically accessible molecule with a predictable set of physicochemical properties and stability characteristics. Its synthesis can be reliably achieved through well-established amidation protocols. The stability of the molecule is primarily governed by the hydrolysis of the amide bond, which is influenced by the electronic nature of both the substituted benzoyl and the pyridinyl rings. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related N-aryl amides, facilitating further investigation into their potential applications.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide.

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.

- Kevan Science. (2017, October 17). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene [Video]. YouTube.

- BenchChem. (2025). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.

- LS College. (2020, August 1). Schotten–Baumann reaction.

- ResearchGate. (n.d.). The Infrared Spectra of Primary Amides, Part 2. Deuteration of Benzamide and Hydrogen Bonding Effects of Ortho Alkoxybenzamides.

- CymitQuimica. (n.d.). CAS 4589-12-2: N-(pyridin-2-yl)benzamide.

- BenchChem. (2025). Solubility Profile of N,N-Dibenzyltridecanamide in Organic Solvents: A Technical Guide.

- Catalytic Amid

- PubChem. (n.d.). N-(pyridin-2-yl)benzamide.

- Quora. (2021, October 30). How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why?.

- Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. (2004, March 31).

- Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

- Formation of amides: one-pot condensation of carboxylic acids and amines medi

- Predicting 13C NMR Spectra by DFT Calcul

- Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).

- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- SciSpace. (2014, December 13).

- Smolecule. (2024, April 15). N-[1-(pyridin-2-yl)ethyl]benzamide.

- 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. (1985).

- ResearchGate. (2025, December 18).

- Scribd. (n.d.). Base Hydrolysis Mechanisms Explained.

- Organic Syntheses Procedure. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.

- Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid C

- Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. (1997, September 22).

- SpectraBase. (n.d.). 2-Chloro-N-(2-phenoxy-ethyl)-benzamide - Optional[Vapor Phase IR] - Spectrum.

- Chemistry Steps. (2022, June 25).

- NMRS.io. (n.d.). 1H | toluene-d8 | NMR Chemical Shifts.

- ResearchGate. (2025, August 6). 1H nuclear magnetic resonance spectral parameters of toluene.

- Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.

- N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies.

- The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid.

- Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)

- The University of Liverpool Repository. (2005, January 5).

- MDPI. (2019, November 1). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks.

- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10).

- MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide.

- 1H NMR Spectroscopy.

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide.

- Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry [Video]. YouTube.

- Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis | Organic chemistry [Video]. YouTube.

- Mechanisms of Ester hydrolysis.

- ChemScene. (n.d.). 107776-87-4 | N-(2-(Pyridin-3-yl)ethyl)benzamide.

- Hilaris. (2012, May 25). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.

- Organic Chemistry Portal. (n.d.). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles.

- MDPI. (n.d.). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold.

- Google Patents. (n.d.).

- ResearchGate. (2022, September 1). (PDF) Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N '-diarylsulfamides using various criteria.

- ACS Publications. (2008, December 11).

Sources

- 1. N-(pyridin-2-yl)benzamide | C12H10N2O | CID 219990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.co.za [journals.co.za]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. chemistnotes.com [chemistnotes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Catalytic Amidation [catalyticamidation.info]

- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. scilit.com [scilit.com]

- 13. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. che.hw.ac.uk [che.hw.ac.uk]

- 19. m.youtube.com [m.youtube.com]

- 20. quora.com [quora.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

4-methyl-N-(2-pyridinyl)benzamide CAS number and molecular identifiers

In-Depth Technical Guide: 4-Methyl-N-(2-pyridinyl)benzamide (CAS 14547-80-9) – Molecular Identifiers, Synthesis, and Analytical Profiling

Executive Summary

As a Senior Application Scientist in pharmaceutical development, identifying, synthesizing, and validating trace impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). One such critical compound is 4-methyl-N-(2-pyridinyl)benzamide (CAS 14547-80-9). Widely recognized in pharmacopeial monographs as 1[1], this compound serves as a vital reference standard for quality control in the manufacturing of imidazo[1,2-a]pyridine-based sedative-hypnotics.

This guide provides a holistic, mechanistic understanding of the compound, exploring its molecular identifiers, the causality behind its formation, a self-validating synthesis protocol for generating reference standards, and the analytical framework required for its quantification.

Molecular Identifiers and Physicochemical Data

Before initiating any synthetic or analytical workflow, it is crucial to establish the exact molecular parameters of the target analyte. Table 1 summarizes the core quantitative and structural identifiers for 4-methyl-N-(2-pyridinyl)benzamide[2].

Table 1: Molecular Identifiers & Physicochemical Properties

| Property | Value |

| Chemical Name | 4-methyl-N-(2-pyridinyl)benzamide |

| CAS Number | 14547-80-9 |

| Molecular Formula | C13H12N2O |

| Molecular Weight | 212.25 g/mol |

| Accurate Mass | 212.095 Da |

| SMILES | Cc1ccc(cc1)C(=O)Nc2ccccn2 |

| InChI | InChI=1S/C13H12N2O/c1-10-5-7-11(8-6-10)13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16) |

| Common Synonyms | Zolpidem Impurity 5, 4-Methyl-N-(pyridin-2-yl)benzamide |

Mechanistic Causality: Origin of the Impurity

In the synthesis of Zolpidem, the core imidazo[1,2-a]pyridine ring is typically constructed using 2-amino-5-methylpyridine as a primary starting material. However, commercial grades of 2-amino-5-methylpyridine often contain trace amounts of 2-aminopyridine (lacking the 5-methyl group). During subsequent acylation or coupling steps involving p-toluoyl derivatives (such as 4-methylbenzoyl chloride), this unmethylated contaminant undergoes competitive amidation, yielding3[3].

Understanding this causality dictates our control strategy: by synthesizing this specific amide de novo, we can use it as an external standard to calibrate High-Performance Liquid Chromatography (HPLC) methods, ensuring the final API is .

Experimental Workflow: De Novo Synthesis of the Reference Standard

To utilize 4-methyl-N-(2-pyridinyl)benzamide as a certified reference material (CRM), it must be synthesized with >99% purity. The following protocol is designed as a self-validating system —incorporating in-process controls (IPCs) that confirm reaction trajectory before proceeding to the next step.

Experimental workflow for the synthesis of 4-methyl-N-(2-pyridinyl)benzamide.

Self-Validating Synthesis Protocol

Objective: Amidation of 2-aminopyridine with 4-methylbenzoyl chloride.

-

Step 1: Reagent Preparation & Activation

-

Action: Dissolve 1.0 equivalent (eq) of 2-aminopyridine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.5 eq of anhydrous pyridine.

-

Causality: Pyridine acts as an acid scavenger. If the HCl byproduct is not neutralized, it will protonate the basic pyridine nitrogen of the starting material, rendering it non-nucleophilic and stalling the reaction.

-

Validation Check: The solution should remain clear and colorless. Any turbidity indicates moisture contamination.

-

-

Step 2: Controlled Acylation

-

Action: Cool the mixture to 0–5 °C using an ice bath. Add 1.1 eq of 4-methylbenzoyl chloride dropwise over 30 minutes.

-

Causality: The exothermic nature of acyl chloride addition can lead to di-acylation (forming an imide) if the temperature spikes. Dropwise addition at 0 °C kinetically favors mono-acylation.

-

Validation Check: A slight yellowing of the solution and a mild exotherm confirm the initiation of the coupling reaction.

-

-

Step 3: Reaction Maturation & IPC

-

Action: Remove the ice bath and stir at room temperature for 2 hours.

-

Causality: Allowing the reaction to reach ambient temperature ensures complete consumption of the sterically hindered amine.

-

Validation Check (IPC): Withdraw a 10 µL aliquot, quench in methanol, and analyze via TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the 2-aminopyridine spot (visualized under UV 254 nm) validates completion.

-

-

Step 4: Quenching and Isolation

-

Action: Quench the reaction with saturated aqueous NaHCO3. Separate the organic DCM layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Causality: NaHCO3 neutralizes residual acyl chloride and pyridine hydrochloride salts, partitioning them into the aqueous phase while the hydrophobic amide remains in the organic phase.

-

Validation Check: The crude product should precipitate as an off-white solid upon solvent removal.

-

-

Step 5: Purification

-

Action: Recrystallize the crude solid from hot ethanol/water (80:20).

-

Causality: Recrystallization exploits the differential solubility of the mono-amide versus trace di-acylated byproducts, ensuring pharmacopeial-grade purity.

-

Analytical Validation System

To certify the synthesized 4-methyl-N-(2-pyridinyl)benzamide, a robust analytical framework is required to 2[2].

-

HPLC-UV Method Parameters:

-

Column: C18 Reverse Phase (150 mm × 4.6 mm, 3.5 µm).

-

Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Causality: Formic acid suppresses the ionization of the amide nitrogen, preventing peak tailing and ensuring a sharp, symmetrical peak for accurate integration.

-

Detection: UV at 254 nm (optimal for the extended conjugation of the benzamide system).

-

-

LC-MS/MS Confirmation:

-

Ionization: ESI (Electrospray Ionization) in positive mode.

-

Expected[M+H]+: 213.10 m/z.

-

Causality: The precise mass confirms the molecular formula (C13H12N2O), while MS/MS fragmentation will yield a characteristic m/z 119 ion (corresponding to the 4-methylbenzoyl cation), validating the structural connectivity.

-

Conclusion

The identification and synthesis of 4-methyl-N-(2-pyridinyl)benzamide (CAS 14547-80-9) is a prime example of applied chemical causality in pharmaceutical quality control. By understanding the mechanistic origins of this impurity and employing self-validating synthetic and analytical protocols, laboratories can ensure the highest standards of drug safety and efficacy.

References

-

Title: Zolpidem Nitroso Impurity 1 (Includes CAS 14547-80-9 Data) Source: Cleanchem Laboratories URL: [Link]

Sources

Therapeutic potential of N-(2-pyridinyl)benzamide derivatives in medicinal chemistry

Title: Therapeutic Potential of N-(2-Pyridinyl)benzamide Derivatives in Medicinal Chemistry: From Covalent Kinase Inhibitors to Neuroimaging Radioligands

Executive Summary As a highly versatile pharmacophore, the N-(2-pyridinyl)benzamide scaffold has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and robust hydrogen bond donor-acceptor network enable precise target engagement across diverse biological systems. This technical whitepaper explores the mechanistic pharmacology, scalable synthetic methodologies, and formulation strategies of N-(2-pyridinyl)benzamide derivatives, focusing on their dual utility as irreversible kinase inhibitors in oncology and highly specific radioligands in neuropharmacology.

Mechanistic Pharmacology & Target Engagement

Covalent BTK Inhibition: The Acalabrutinib Paradigm

Acalabrutinib, a second-generation, highly selective Bruton’s Tyrosine Kinase (BTK) inhibitor, represents the clinical pinnacle of the N-(2-pyridinyl)benzamide class[1]. Unlike first-generation inhibitors, the N-(2-pyridinyl)benzamide tail of acalabrutinib inserts deeply into the BTK hinge region.

Causality in Design: The rigid benzamide linker precisely orients the electrophilic but-2-ynamide warhead, facilitating an irreversible covalent bond with the sulfhydryl group of Cys481 within the BTK active site. This targeted engagement halts the phosphorylation of PLCγ2, thereby neutralizing the B-cell antigen receptor (BCR) signaling cascade and arresting malignant B-cell proliferation[1].

Fig 1. BCR-BTK signaling cascade and targeted covalent inhibition by Acalabrutinib.

Neuroimaging Radioligands: 5-HT1A Receptor Antagonism

Beyond oncology, the N-(2-pyridinyl)benzamide motif is instrumental in mapping the central nervous system. Derivatives such as p-[18F]MPPF and p-MPPI are potent, highly specific 5-HT1A receptor antagonists[2][3]. When radiolabeled, these compounds serve as critical Positron Emission Tomography (PET) tracers. Following intravenous injection, p-[18F]MPPF demonstrates high accumulation in the hippocampus and cerebral cortex, providing quantifiable visualization of serotonergic neurotransmission[3][4].

Synthetic Methodologies & Scale-Up

Transitioning N-(2-pyridinyl)benzamide derivatives from bench to commercial scale requires overcoming significant synthetic bottlenecks, particularly concerning chiral purity and chromatographic reliance[5].

Protocol 1: Suzuki-Miyaura Coupling for N-(2-pyridinyl)benzamide Synthesis

The critical bond formation in acalabrutinib synthesis involves coupling the imidazo[1,5-a]pyrazine core with the N-(2-pyridinyl)benzamide moiety[1]. This self-validating protocol ensures high stoichiometric yield and minimizes residual palladium.

-

Reagent Preparation: Charge a clean, dry reactor with N-Cbz-1-bromo-3-[2(S)-pyrrolidinyl]imidazo[1,5-a]pyrazin-8-amine (1.0 eq) and (4-(2-pyridylcarbamoyl)phenyl)boronic acid (1.2 eq)[1].

-

Catalyst Loading & Degassing: Add PdCl2(dppf) (0.05 eq) and K2CO3 (2.0 eq) in a 1,4-dioxane/water solvent system[1].

-

Causality: The solvent must be rigorously sparged with nitrogen for 30 minutes prior to catalyst addition. Oxygen exclusion is critical to prevent the oxidative degradation of the Pd(0) active species into inactive Pd(II) black, which would prematurely terminate the catalytic cycle.

-

-

Reaction Execution: Heat the mixture to 140 °C under microwave irradiation (or standard reflux for scale-up)[1]. Monitor via LCMS. The reaction is deemed complete when the starting bromide mass is consumed and the target mass [M+H]+ is dominant.

-

Workup & Validation: Filter the crude mixture through a pad of Celite to sequester palladium particulates. Extract with dichloromethane and wash sequentially with 2N NaOH and brine to remove unreacted boronic acid and inorganic salts[1]. Dry the organic layer over MgSO4 and concentrate in vacuo.

Fig 2. Scalable synthetic workflow for Acalabrutinib highlighting the Suzuki coupling.

Physicochemical Properties & Formulation

The free base forms of N-(2-pyridinyl)benzamide derivatives often suffer from pH-dependent solubility, complicating oral bioavailability. Rational salt selection is imperative for clinical viability. For acalabrutinib, the maleate monohydrate salt was developed to bypass the dissolution limitations of the free base and the hygroscopicity of the phosphate salt[6].

Table 1: Comparative Physicochemical Data of Acalabrutinib Salts

| Salt Form | Dissolution in SGF (pH 1.2) | Stability (Thermal/Moisture) | Key Degradation Product Identified |

| Free Base (Form A) | Poor / Highly Variable | High | Minimal |

| Phosphate Salt | Moderate | Hygroscopic (DVS > 5%) | N/A[6] |

| Maleate Monohydrate | Excellent (>90% in 15 min) | Highly Stable | 4-{3-[(2S)-1-acetoacetyl-2-pyrrolidinyl]-8-aminoimidazo[1,5-a]pyrazin-1-yl}-N-(2-pyridinyl)benzamide[6] |

Preclinical Evaluation: Radiosynthesis Protocol

For neuroimaging applications, the rapid synthesis of short-lived isotopes is a race against radioactive decay. The following protocol details the synthesis of the PET tracer p-[18F]MPPF[3][4].

Protocol 2: High-Yield Radiosynthesis of p-[18F]MPPF

-

Isotope Activation: Trap cyclotron-produced [18F]fluoride on a QMA cartridge. Elute into a reaction vessel using a solution of Kryptofix 222 and K2CO3 in acetonitrile/water[3][4].

-

Nucleophilic Substitution: Add the nitro precursor of MPPF. Subject the vessel to microwave heating at 500 W for exactly 3 minutes[3][4].

-

Purification & Formulation: Perform baseline separation via a semipreparative HPLC C18 column to isolate p-[18F]MPPF from the unreacted nitro derivative. Pass the purified fraction through a Sep-Pak cartridge for rapid solvent exchange into a physiological buffer[3][4]. This yields the radiopharmaceutical with a 25% radiochemical yield (EOS) and a specific radioactivity of 1-5 Ci/µmol[3][4].

References

- Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)

- Source: Google Patents (WO2021255246A1)

- High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 Source: ORBi - ULiège / PubMed URL

- rINN - New Drug Approvals (Acalabrutinib Chemistry & Mechanism)

- Synthesis And Evaluation of 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)- p-iodobenzamido]ethyl]piperazine (p-MPPI)

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ORBi: High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635. - 1998 [orbi.uliege.be]

- 5. WO2020043787A1 - Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide - Google Patents [patents.google.com]

- 6. WO2021255246A1 - Acalabrutinib maleate dosage forms - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-methyl-N-(2-pyridinyl)benzamide: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-N-(2-pyridinyl)benzamide is a chemical compound belonging to the class of benzamides and pyridines. Its structure, featuring a methyl-substituted benzoyl group linked to an aminopyridine, makes it a molecule of significant interest in medicinal chemistry and materials science. Benzamide derivatives are known to exhibit a wide range of biological activities and are core components in numerous pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the fundamental physicochemical properties, a detailed synthesis protocol, and characterization methods for 4-methyl-N-(2-pyridinyl)benzamide, aimed at professionals in research and development.

Physicochemical Properties and Structural Information

A precise understanding of a molecule's physicochemical properties is foundational for any research or development endeavor. These properties dictate its behavior in both biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C13H12N2O | PubChem[4] |

| Molecular Weight | 212.25 g/mol | PubChem[4] |

| Monoisotopic Mass | 212.09496 Da | PubChem[4] |

| SMILES String | CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 | PubChem[4] |

| Predicted XlogP | 2.6 | PubChem[4] |

The structure of 4-methyl-N-(2-pyridinyl)benzamide is depicted in the following diagram:

Caption: Chemical structure of 4-methyl-N-(2-pyridinyl)benzamide.

Synthesis of 4-methyl-N-(2-pyridinyl)benzamide

The synthesis of 4-methyl-N-(2-pyridinyl)benzamide is typically achieved through the formation of an amide bond between 4-methylbenzoyl chloride and 2-aminopyridine. This is a common and effective method for creating N-aryl amides.

Experimental Protocol: Acylation of 2-aminopyridine

This protocol is based on well-established methods for amide bond formation.[5]

Materials:

-

4-methylbenzoyl chloride

-

2-aminopyridine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et3N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) in anhydrous dichloromethane. Add triethylamine (1.2 eq.) or pyridine (2.0 eq.) as a base to scavenge the HCl byproduct.

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise to the stirred solution of 2-aminopyridine.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Workflow for the synthesis of 4-methyl-N-(2-pyridinyl)benzamide.

Spectroscopic Characterization

The structural identity and purity of the synthesized 4-methyl-N-(2-pyridinyl)benzamide should be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and benzene rings, a singlet for the methyl group protons, and a broad singlet for the amide N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide carbonyl (around 1650 cm⁻¹), and C-H stretching of the aromatic and methyl groups.[6][7]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight.

Potential Applications in Research and Drug Development

While specific applications for 4-methyl-N-(2-pyridinyl)benzamide are not extensively documented in publicly available literature, its structural motifs are present in molecules with significant biological activities. This suggests its potential as a scaffold or intermediate in drug discovery.

-

Kinase Inhibition: The benzamide and pyridine moieties are found in various kinase inhibitors, which are a major class of anti-cancer drugs.[8][9]

-

Hedgehog Signaling Pathway Inhibition: Derivatives of 4-(2-pyrimidinylamino)benzamide have been investigated as potent inhibitors of the Hedgehog signaling pathway, which is implicated in several cancers.[2]

-

Histone Deacetylase (HDAC) Inhibition: N-(2-amino-4-pyridyl) benzamide derivatives have been explored as HDAC inhibitors, another important target in cancer therapy.[10]

-

Glucokinase Activation: Benzamide derivatives have been studied as glucokinase activators for the potential treatment of type 2 diabetes.[3]

The synthesis and characterization of 4-methyl-N-(2-pyridinyl)benzamide and its derivatives could therefore be a valuable starting point for the development of novel therapeutic agents.

References

-

PubChem. (n.d.). 4-methyl-n-(pyridin-2-yl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2016). The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. Retrieved from [Link]

-

PubMed. (2016). Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors. Retrieved from [Link]

-

PubMed Central. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Retrieved from [Link]

- Google Patents. (1998). CRYSTAL MODIFICATION OF A N-PHENYL-2-PYRIMIDINEAMINE DERIVATIVE, PROCESSES FOR ITS MANUFACTURE AND ITS USE.

- Google Patents. (n.d.). N-(2-amino-4-pyridyl) benzamide derivatives and uses thereof.

-

PubChem. (n.d.). 4-(Chloromethyl)-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide. Retrieved from [Link]

Sources

- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 2. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-methyl-n-(pyridin-2-yl)benzamide (C13H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-(Chloromethyl)-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide [drugs.ncats.io]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2010135908A1 - N-(2-amino-4-pyridyl) benzamide derivatives and uses thereof - Google Patents [patents.google.com]

A Technical Guide to Pharmacophore Modeling of 4-methyl-N-(2-pyridinyl)benzamide Scaffolds for Novel Drug Discovery

Abstract

The 4-methyl-N-(2-pyridinyl)benzamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This in-depth technical guide provides a comprehensive framework for the application of pharmacophore modeling in the discovery and optimization of novel drug candidates based on this scaffold. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale and best practices, ensuring a robust and validated modeling workflow. We will explore both ligand-based and structure-based approaches, detailing experimental protocols, data presentation, and the generation of predictive models for virtual screening and lead optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their discovery pipelines.

Introduction: The Significance of the 4-methyl-N-(2-pyridinyl)benzamide Scaffold

The N-pyridinylbenzamide core is a versatile pharmacophore found in a variety of biologically active compounds. Derivatives of this scaffold have been identified as potent inhibitors of several key drug targets, including histone deacetylases (HDACs), p38 MAP kinase, and modulators of ion channels like KCNQ2/Q3.[1][2][3][4][5][6][7] The 4-methyl substitution on the benzamide ring can influence the molecule's conformation, metabolic stability, and interaction with the target protein, making it a critical component of the structure-activity relationship (SAR).

Pharmacophore modeling is a powerful computational technique that distills the complex three-dimensional (3D) chemical information of a molecule into a simplified representation of its essential interaction features.[8][9] A pharmacophore model defines the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers that are critical for biological activity.[9] This guide will utilize the 4-methyl-N-(2-pyridinyl)benzamide scaffold as a case study to illustrate the principles and practical application of pharmacophore modeling in a drug discovery campaign. For the purpose of this guide, we will hypothesize that a series of 4-methyl-N-(2-pyridinyl)benzamide derivatives have been identified as inhibitors of Histone Deacetylase 2 (HDAC2), a validated target in oncology.[1][6][10]

Foundational Principles: Ligand-Based vs. Structure-Based Approaches

The choice between ligand-based and structure-based pharmacophore modeling depends on the available information about the biological target.[9][11]

-

Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the target protein is unknown or a high-quality co-crystal structure with a ligand is unavailable.[9][11][12] The model is generated by analyzing a set of known active and inactive molecules to identify the common chemical features responsible for their biological activity.[12]

-

Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the protein-ligand complex is available (e.g., from X-ray crystallography or cryo-EM), a structure-based model can be developed.[13][14] This method directly maps the key interactions between the ligand and the active site of the protein, providing a more precise and target-specific pharmacophore.[13]

This guide will detail the workflow for both approaches, providing a comprehensive understanding of their respective strengths and applications.

Ligand-Based Pharmacophore Modeling Workflow

In this section, we will outline a detailed, step-by-step protocol for generating and validating a ligand-based pharmacophore model for our hypothetical series of 4-methyl-N-(2-pyridinyl)benzamide HDAC2 inhibitors.

Data Compilation and Preparation

The foundation of a robust ligand-based model is a high-quality dataset of molecules with reliable biological activity data.

Experimental Protocol:

-

Training Set Selection: Compile a set of at least 20-30 structurally diverse 4-methyl-N-(2-pyridinyl)benzamide derivatives with a wide range of HDAC2 inhibitory activity (IC50 values). The training set should include highly active, moderately active, and inactive compounds.

-

Test Set Selection: From the compiled dataset, set aside a separate test set of molecules (typically 20-30% of the total dataset) that will not be used in model generation. This set is crucial for external validation of the final pharmacophore model.

-

Data Curation: Ensure the accuracy of the 2D structures and associated IC50 values. Convert IC50 values to pIC50 (-logIC50) for a more linear distribution of activity.

-

Ligand Preparation: For each molecule in the training and test sets, generate a set of low-energy 3D conformations using a suitable conformational analysis tool. This step is critical as it explores the possible shapes the molecule can adopt to bind to the target.[15]

Table 1: Hypothetical Dataset of 4-methyl-N-(2-pyridinyl)benzamide Derivatives and their HDAC2 Inhibitory Activity

| Compound ID | Structure | IC50 (nM) | pIC50 | Set |

| Mpb-01 | 4-methyl-N-(2-pyridinyl)benzamide | 50 | 7.30 | Training |

| Mpb-02 | 2-fluoro-4-methyl-N-(2-pyridinyl)benzamide | 25 | 7.60 | Training |

| Mpb-03 | 4-methyl-N-(4-methyl-2-pyridinyl)benzamide | 150 | 6.82 | Training |

| Mpb-04 | 3-chloro-4-methyl-N-(2-pyridinyl)benzamide | 80 | 7.10 | Training |

| Mpb-05 | 4-methyl-N-(5-bromo-2-pyridinyl)benzamide | 15 | 7.82 | Training |

| Mpb-06 | 4-ethyl-N-(2-pyridinyl)benzamide | 500 | 6.30 | Training |

| Mpb-07 | 4-methyl-N-(2-pyridinyl)benzenesulfonamide | >10000 | <5.00 | Training (Inactive) |

| Mpb-08 | 4-methyl-N-(3-pyridinyl)benzamide | 2500 | 5.60 | Training |

| Mpb-09 | 2,3-difluoro-4-methyl-N-(2-pyridinyl)benzamide | 35 | 7.46 | Test |

| Mpb-10 | 4-methyl-N-(6-chloro-2-pyridinyl)benzamide | 45 | 7.35 | Test |

| Mpb-11 | 4-methoxy-N-(2-pyridinyl)benzamide | 1200 | 5.92 | Test |

| Mpb-12 | N-(2-pyridinyl)benzamide | 800 | 6.10 | Test |

Pharmacophore Model Generation and Selection

The goal of this step is to identify the common 3D arrangement of pharmacophoric features present in the active molecules of the training set.

Experimental Protocol:

-

Feature Identification: Identify the key pharmacophoric features in the training set molecules. For the 4-methyl-N-(2-pyridinyl)benzamide scaffold, these typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Aromatic Rings (AR)

-

Hydrophobic (HY) regions

-

-

Hypothesis Generation: Use a pharmacophore generation algorithm (e.g., HypoGen) to generate a set of pharmacophore hypotheses.[1] The algorithm will align the conformations of the active molecules and identify common feature arrangements.

-

Scoring and Ranking: The generated hypotheses are scored based on their ability to correctly map the active molecules and their correlation with the biological activity data. The best hypothesis is typically the one with the highest correlation coefficient and the lowest root-mean-square deviation (RMSD).

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Pharmacophore Model Validation

Validation is a critical step to ensure that the generated pharmacophore model is predictive and not a result of chance.[16]

Experimental Protocol:

-

Internal Validation: Techniques like leave-one-out or cross-validation are used to assess the robustness of the model with the training set data.[16]

-

External Validation: The best-ranked pharmacophore hypothesis is used to screen the external test set and a decoy set (a set of molecules with similar physicochemical properties to the actives but presumed to be inactive).

-

Performance Metrics: The performance of the model is evaluated using several statistical metrics:[11][16][17][18][19]

-

Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.

-

Goodness of Hit (GH) Score: A metric that combines the percentage of active compounds retrieved in the hit list and the enrichment of active compounds.

-

Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate, with the area under the curve (AUC) indicating the model's predictive power.

-

Table 2: Validation Metrics for the Top-Ranked Pharmacophore Hypothesis

| Metric | Value | Interpretation |

| Enrichment Factor (Top 1%) | 25.4 | The model is 25.4 times better than random at finding actives in the top 1% of the database. |

| Goodness of Hit (GH) Score | 0.85 | A score between 0.8 and 1.0 indicates a very good model.[19] |

| ROC AUC | 0.92 | An AUC > 0.9 indicates excellent predictive ability. |

Structure-Based Pharmacophore Modeling Workflow

Assuming a crystal structure of HDAC2 in complex with a 4-methyl-N-(2-pyridinyl)benzamide analog is available (e.g., from the Protein Data Bank), a structure-based pharmacophore model can be developed.

Protein and Ligand Preparation

Proper preparation of the protein-ligand complex is essential for accurate pharmacophore generation.

Experimental Protocol:

-

Obtain Crystal Structure: Download the PDB file of the HDAC2-ligand complex.

-

Protein Preparation:

-

Remove water molecules that are not involved in key interactions.

-

Add hydrogen atoms and assign correct protonation states to the amino acid residues.

-

Optimize the hydrogen bond network.

-

-

Ligand Preparation:

-

Verify the bond orders and formal charges of the co-crystallized ligand.

-

Minimize the ligand within the active site to relieve any steric clashes.

-

Pharmacophore Feature Generation

The pharmacophore features are derived directly from the interactions observed in the protein-ligand complex.

Experimental Protocol:

-

Interaction Analysis: Identify all significant interactions between the ligand and the active site residues of HDAC2. These include:

-

Hydrogen bonds

-

Ionic interactions

-

Hydrophobic contacts

-

Aromatic (pi-pi) stacking

-

-

Feature Mapping: Convert these interactions into pharmacophoric features. For example, a hydrogen bond between the ligand's carbonyl oxygen and a backbone NH of an amino acid will be represented as a hydrogen bond acceptor feature.

-

Exclusion Volumes: Define exclusion volumes based on the shape of the active site to prevent the retrieval of molecules that would clash with the protein.

Caption: Structure-Based Pharmacophore Modeling Workflow.

Application in Virtual Screening and Lead Optimization

A validated pharmacophore model serves as a powerful 3D query for virtual screening of large compound libraries to identify novel hits with the desired biological activity.[11][20]

Experimental Protocol for Virtual Screening:

-

Database Preparation: Prepare a multi-conformer database of commercially available or in-house compounds.

-

Pharmacophore Screening: Use the validated pharmacophore model to screen the database. Molecules that match the pharmacophore features and their spatial constraints are retained as hits.

-

Filtering: Apply drug-likeness filters (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions to the hit list to prioritize compounds with favorable pharmacokinetic profiles.[11]

-

Molecular Docking: Perform molecular docking of the filtered hits into the active site of the target protein (if the structure is known) to refine the hit list and predict binding poses.

-

Hit Selection: Select a diverse set of the top-ranking hits for experimental validation.

For lead optimization, the pharmacophore model can guide the design of new analogs with improved potency and selectivity by highlighting the key features that need to be maintained or modified.

Conclusion

Pharmacophore modeling is an indispensable tool in modern drug discovery. This technical guide has provided a comprehensive overview of the principles and practical workflows for both ligand-based and structure-based pharmacophore modeling, using the 4-methyl-N-(2-pyridinyl)benzamide scaffold as a relevant case study. By following the detailed protocols for data preparation, model generation, rigorous validation, and application in virtual screening, researchers can significantly enhance the efficiency and effectiveness of their drug discovery efforts. The key to success lies in the careful selection of high-quality data, the application of sound scientific principles, and the thorough validation of the resulting models.

References

-

Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

-

Ligand based pharmacophore modelling of anticancer histone deacetylase inhibitors. (2010, June 21). Academic Journals. Retrieved March 4, 2026, from [Link]

-

Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

-

Pharmacophore modeling | Medicinal Chemistry Class Notes |... (2025, August 15). Fiveable. Retrieved March 4, 2026, from [Link]

-

Structure-based Pharmacophore Modeling. (n.d.). Protheragen. Retrieved March 4, 2026, from [Link]

-

Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery. (2011, December 19). PubMed Central. Retrieved March 4, 2026, from [Link]

-

Pharmacophore Modeling and Mapping | Methodology & Protocol. (n.d.). Genomatics. Retrieved March 4, 2026, from [Link]

-

Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (2023, September 26). ACS Publications. Retrieved March 4, 2026, from [Link]

-

High-throughput virtual screening with e-pharmacophore and molecular s | DDDT. (2015, August 6). Dove Press. Retrieved March 4, 2026, from [Link]

-

Ligand based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. Retrieved March 4, 2026, from [Link]

-

Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent. (2005, August 23). ACS Publications. Retrieved March 4, 2026, from [Link]

-

Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. (n.d.). Retrieved March 4, 2026, from [Link]

-

Amide-based inhibitors of p38alpha MAP kinase. Part 1: discovery of novel N-pyridyl amide lead molecules. (2010, April 15). PubMed. Retrieved March 4, 2026, from [Link]

-

Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024, January 30). Future Journal of Pharmaceutical Sciences. Retrieved March 4, 2026, from [Link]

-

Pharmacophore model validation by goodness-of-hit score (GH) score method. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Pharmacophore-based virtual screening. (n.d.). PubMed. Retrieved March 4, 2026, from [Link]

-

Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

-

What is pharmacophore modeling and its applications? (2025, May 21). Patsnap Synapse. Retrieved March 4, 2026, from [Link]

-

M‐type KCNQ2–KCNQ3 potassium channels are modulated by the KCNE2 subunit. (n.d.). Scilit. Retrieved March 4, 2026, from [Link]

-

Mechanisms Underlying Modulation of Neuronal KCNQ2/KCNQ3 Potassium Channels by Extracellular Protons. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

-

Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. (2023, March 15). PubMed. Retrieved March 4, 2026, from [Link]

-

M-type KCNQ2-KCNQ3 potassium channels are modulated by the KCNE2 subunit. (2000, September 1). PubMed. Retrieved March 4, 2026, from [Link]

-

The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors. (2013, December 15). PubMed. Retrieved March 4, 2026, from [Link]

-

KCNQ2 and KCNQ3 potassium channel subunits: molecular correlates of the M-channel. (n.d.). PubMed. Retrieved March 4, 2026, from [Link]

-

Calmodulin Is an Auxiliary Subunit of KCNQ2/3 Potassium Channels. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

-

Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides. (2010, May 15). PubMed. Retrieved March 4, 2026, from [Link]

-

QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023, October 26). PubMed. Retrieved March 4, 2026, from [Link]

Sources

- 1. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amide-based inhibitors of p38alpha MAP kinase. Part 1: discovery of novel N-pyridyl amide lead molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M‐type KCNQ2–KCNQ3 potassium channels are modulated by the KCNE2 subunit | Scilit [scilit.com]

- 5. KCNQ2 and KCNQ3 potassium channel subunits: molecular correlates of the M-channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 14. longdom.org [longdom.org]

- 15. GIL [genomatics.net]

- 16. fiveable.me [fiveable.me]

- 17. dovepress.com [dovepress.com]

- 18. aast.edu [aast.edu]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Biological Activity and Toxicological Assessment of 4-methyl-N-(2-pyridinyl)benzamide: A Technical Guide

Executive Summary

In pharmaceutical development, the biological activity of an Active Pharmaceutical Ingredient (API) is only half the narrative; the pharmacological and toxicological profile of its impurities dictates the safety and stability of the final formulation. 4-methyl-N-(2-pyridinyl)benzamide (CAS 14547-80-9), widely recognized in the industry as Zolpidem Impurity 5 , is a critical synthetic precursor and stress-degradation byproduct of the hypnotic drug zolpidem.

While the parent API is a potent positive allosteric modulator of the GABA-A receptor, Impurity 5 is pharmacologically inactive at this target. However, its structural classification as an aromatic amide necessitates rigorous genotoxic evaluation and trace-level analytical control. This whitepaper dissects the structural causality behind its biological inactivity, outlines the required toxicological assessment frameworks, and provides field-proven, self-validating protocols for its quantification and safety profiling.

Structural Causality and Pharmacological Logic

To understand why 4-methyl-N-(2-pyridinyl)benzamide lacks the sedative properties of zolpidem, we must analyze the structure-activity relationship (SAR) at the

Zolpidem relies on a rigid imidazo[1,2-a]pyridine core. This fused bicyclic system locks the molecule into a planar conformation, allowing it to intercalate optimally into the receptor's hydrophobic pocket via precise

Conversely, Impurity 5 is an open-chain benzamide . The presence of the amide bond introduces significant rotational freedom between the p-tolyl and pyridine rings. When attempting to dock into the GABA-A receptor, this flexibility incurs a massive entropic penalty . Furthermore, the molecule cannot achieve the necessary coplanarity without steric clashing, rendering it pharmacologically inert as a hypnotic agent. Interestingly, while inactive at GABA-A, benzamide derivatives of this class are frequently screened in focused libraries for antimycobacterial activity (targeting M. tuberculosis FtsZ), where they exhibit moderate to low human cytotoxicity (IC50 > 300 µM) .

Structural Activity Relationship (SAR) logic at the GABA-A receptor interface.

Toxicological Assessment Framework (ICH M7)

Because 4-methyl-N-(2-pyridinyl)benzamide is generated under oxidative and hydrolytic stress, it must be controlled under the for DNA-reactive (mutagenic) impurities.

The structural alert in Impurity 5 is the aromatic amide moiety. In biological systems, aromatic amides can undergo N-hydroxylation mediated by Cytochrome P450 enzymes (specifically CYP1A2), followed by phase II esterification (sulfation/acetylation). The cleavage of this ester can generate a highly reactive nitrenium ion , a potent electrophile capable of intercalating and covalently binding to DNA bases, potentially causing frameshift mutations. Therefore, an empirical evaluation is mandatory.

Step-by-step ICH M7 toxicological and analytical evaluation workflow.

Self-Validating Experimental Protocols

Protocol 1: In Vitro Bacterial Reverse Mutation Assay (Ames Test)

To evaluate the nitrenium ion formation risk, a self-validating Ames test (OECD 471) is executed.

-

Causality of Design : Salmonella typhimurium strains TA98 and TA100 are utilized specifically to detect frameshift and base-pair substitution mutations, respectively. Because bacteria lack mammalian CYP450s, an exogenous metabolic activation system (rat liver S9 fraction induced by Aroclor 1254) is added to simulate human hepatic N-hydroxylation.

-

Step-by-Step Methodology :

-

Preparation : Cultivate TA98 and TA100 overnight in nutrient broth until an OD

of 1.0 is reached. -

Dosing : Prepare Impurity 5 in DMSO at concentrations ranging from 1.5 to 5000 µ g/plate .

-

Metabolic Activation : Mix 0.1 mL of bacterial culture, 0.1 mL of test article, and 0.5 mL of 10% S9 mix (or phosphate buffer for S9- conditions).

-

Incubation : Add 2.0 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates and incubate at 37°C for 48 hours.

-

Self-Validation Check : The system is only valid if the vehicle control (DMSO) yields spontaneous revertants within historical baselines, and the positive controls (2-aminoanthracene for S9+; 4-nitroquinoline-N-oxide for S9-) induce a >3-fold increase in revertant colonies.

-

Protocol 2: Trace Quantification via LC-MS/MS

Once genotoxicity is ruled out or limits are established, Impurity 5 must be quantified in the API.

-

Causality of Design : The method utilizes a highly acidic mobile phase (0.1% Formic Acid). The pyridine nitrogen in Impurity 5 has a

of ~5.2. An acidic environment ensures complete protonation of the molecule, drastically enhancing ionization efficiency in Positive Electrospray Ionization (ESI+) mode. -

Step-by-Step Methodology :

-

Sample Preparation : Dissolve 10 mg of Zolpidem API in 10 mL of Methanol:Water (50:50). Spike with 10 ng/mL of Zolpidem-d6 (Stable Isotope-Labeled Internal Standard).

-

Chromatographic Separation : Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at 0.4 mL/min.

-

Mass Spectrometry : Monitor the specific MRM transition for Impurity 5: m/z 213.1

119.0 (cleavage of the amide bond yielding the p-toluoyl cation). -

Self-Validation Check (SST) : Before sample analysis, inject a Limit of Quantitation (LOQ) standard. The system is validated only if the Signal-to-Noise (S/N) ratio is

10, and the relative standard deviation (RSD) of 6 replicate injections is

-

Quantitative Data Summaries

Table 1: Comparative Pharmacological & Toxicological Profile

| Property | Zolpidem (Parent API) | 4-methyl-N-(2-pyridinyl)benzamide (Impurity 5) |

| Primary Target | GABA-A ( | None (Pharmacologically inactive) |

| Receptor Affinity ( | ~27 nM | > 10,000 nM (Estimated via steric hindrance) |

| Structural Core | Imidazo[1,2-a]pyridine | Open-chain benzamide |

| Genotoxicity Risk | Negative | Requires ICH M7 Assessment (Class 3/4) |

| Cytotoxicity (IC50) | > 100 µM (Human cell lines) | 362 - 620 µM (Moderate/Low Toxicity) |

Table 2: Self-Validating LC-MS/MS Method Parameters

| Parameter | Specification / Scientific Justification |

| Analytical Column | C18 Reverse Phase (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water (Promotes ESI+ ionization) |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile (Elution strength) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | m/z 213.1 |

| System Suitability (SST) | S/N > 10 at LOQ; RSD < 5% for 6 replicate injections |

| Internal Standard | Zolpidem-d6 (Dynamically corrects for matrix suppression) |

References

-

Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Acta Chromatographica, 26(1), 81-96 (2014).[Link]

-

Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7). European Medicines Agency (EMA) / ICH.[Link]

-

Zolpidem Compound Summary (CID 5732). PubChem, National Institutes of Health (NIH).[Link]

-

Antimycobacterial Activity and Toxicity of Benzamide Derivatives. Charles University Digital Repository.[Link]

Hydrogen Bonding Landscapes in Pyridinyl Benzamide Crystals: A Structural Guide

Executive Summary: The Pharmacophore in the Lattice

The pyridinyl benzamide scaffold is not merely a chemical connector; it is a privileged structural motif in medicinal chemistry, serving as the backbone for numerous kinase inhibitors (e.g., ROCK1 inhibitors) and CNS-active agents. For the drug development scientist, understanding the solid-state behavior of this scaffold is critical. The hydrogen bonding patterns—specifically the competition between intramolecular locking and intermolecular networking—dictate solubility, polymorphism, and ultimately, bioavailability.

This guide dissects the supramolecular synthons inherent to N-(pyridin-x-yl)benzamides.[1] We move beyond simple bond metrics to explore the causality of crystal packing, providing a rational framework for engineering desired solid-state properties.

Intramolecular Motifs: The "Locked" Conformation

The ortho-Effect (2-Pyridyl Isomers)

In N-(pyridin-2-yl)benzamide derivatives, the dominant structural feature is the formation of a planar, intramolecular hydrogen bond.[1] This interaction occurs between the amide N–H donor and the pyridine nitrogen acceptor.

-

Mechanism: The proximity of the pyridine nitrogen to the amide proton allows for a thermodynamically favorable 6-membered ring closure.

-

Graph Set Notation:

. -

Consequence: This "locks" the molecule into a planar conformation (

). In the solid state, this planarity suppresses conformational polymorphism but enhances -

Bioavailability Implication: This intramolecular bond mimics the "bioactive conformation" required for many kinase pockets, potentially reducing the entropic penalty of binding. However, it also increases lipophilicity (logP) by masking polar donors/acceptors, which can improve membrane permeability but reduce aqueous solubility.

Intermolecular Architecture: Synthon Competition

When the pyridine nitrogen is moved to the meta (3-yl) or para (4-yl) position, the intramolecular

Synthon A: The Amide Homodimer ( )[2]

-

Description: Two amide groups interact in a head-to-head fashion.[1]

-

Interaction:

.[1] -

Prevalence: Dominant in simple benzamides.[1] In pyridinyl derivatives, this motif often loses out to Synthon B unless the pyridine nitrogen is sterically hindered or protonated.

Synthon B: The Amide-Pyridine Chain ( )

-

Description: The amide N–H donates to the pyridine nitrogen of a neighboring molecule.[2]

-

Interaction:

.[1][3] -

Energetics: The pyridine nitrogen is typically a better acceptor (

of conjugate acid -

Topology:

Data Summary: Geometric Parameters

The following table summarizes typical geometric parameters for these interactions based on Cambridge Structural Database (CSD) surveys.

| Interaction Type | Donor | Acceptor | Typical Distance ( | Typical Angle ( | Graph Set |

| Intramolecular | Amide N-H | Pyridine N (2-pos) | 2.60 – 2.75 Å | 130° – 145° | |

| Intermolecular | Amide N-H | Pyridine N (3/4-pos) | 2.85 – 3.00 Å | 160° – 178° | |

| Homodimer | Amide N-H | Amide C=O[1] | 2.90 – 3.05 Å | 165° – 180° |

Experimental Protocols: From Synthesis to Surface

To validate these patterns in your own candidates, follow this self-validating workflow.

Protocol A: Crystal Growth for Polymorph Screening

Objective: Obtain single crystals of sufficient quality for XRD while screening for hydration (common in 4-yl isomers).[1]

-

Solvent Selection: Prepare saturated solutions in three diverse solvents:

-

Method: Use Vapor Diffusion .[1]

-

Place 1 mL of saturated solution in an inner vial.

-

Place the inner vial in a larger jar containing 5 mL of an anti-solvent (e.g., Hexane or Diethyl ether).

-

Seal and store at 4°C.

-

-

Causality: Vapor diffusion provides a slower approach to supersaturation than evaporation, allowing the thermodynamically most stable H-bond network to form (usually the

motif) rather than kinetically trapped amorphous phases.

Protocol B: Hirshfeld Surface Analysis

Objective: Quantify the "supramolecular yield" of your H-bonds.

-

Input: CIF file from SCXRD.[1]

-

Mapping: Generate the

surface.[5] -

Fingerprint Plot: Filter for

interactions.[1]-

Interpretation: A pair of sharp spikes ending at low

and

-

Visualization of Signaling & Logic

Diagram 1: Supramolecular Synthon Hierarchy

This diagram illustrates the decision tree a molecular system undergoes during crystallization, driven by energetic hierarchies.

Caption: Logical hierarchy of hydrogen bonding motifs. The position of the pyridine nitrogen acts as the primary switch between intramolecular locking and intermolecular networking.

Diagram 2: Experimental & Analytical Workflow

A step-by-step visualization of the protocol described in Section 4.

Caption: Integrated workflow for isolating and characterizing supramolecular synthons in benzamide derivatives.

References

-

Isomeric Picolinamide Structures

-

ROCK1 Inhibitor Design & Modeling

- Alshammari, M., et al. (2021). "Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR." PLOS ONE.

- Relevance: Demonstrates the application of the 4-yl benzamide scaffold in active drug discovery and the role of H-bonds in protein binding vs crystal packing.

-

Hirshfeld Surface Analysis of Benzamides

-

Intramolecular Hydrogen Bonding in Drug Design

-

Supramolecular Synthons in Crystal Engineering

- Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis.

- Relevance: Foundational text defining the concept of synthons ( , etc.) used throughout this guide.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. N,N′-Bis(pyridin-4-ylmethyl)oxalamide benzene monosolvate: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different packing motifs mediated by hydrogen bonds in the hydrochloride salts of two pyridoxal N-acylhydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. N,N′-(Pyridine-2,6-diyl)dibenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure and Hirshfeld surface analysis of 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine 0.144-hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Predicting the Metabolic Stability of Methyl-Substituted Benzamides in Drug Discovery

Abstract

The benzamide scaffold is a cornerstone of modern medicinal chemistry, yet its metabolic fate critically influences clinical success. The introduction of methyl groups—a common strategy to modulate potency and physicochemical properties—profoundly alters this metabolic profile. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to understand, predict, and engineer the metabolic stability of methyl-substituted benzamides. We will dissect the key metabolic pathways, detail field-proven in vitro protocols for stability assessment, explore the utility of in silico predictive models, and explain the causal chemical principles behind the "magic methyl effect" as it pertains to metabolic shielding and the introduction of new metabolic liabilities.

Introduction: The Imperative of Metabolic Stability

In drug discovery, a candidate's journey is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Of these, metabolism—the enzymatic conversion of a drug into other compounds (metabolites)—is a primary driver of pharmacokinetic behavior. Metabolic stability, a measure of a compound's resistance to being metabolized, directly impacts its half-life, oral bioavailability, and potential for drug-drug interactions.[1] The liver is the body's primary metabolic hub, with cytochrome P450 (CYP) enzymes in liver cells (hepatocytes) responsible for clearing approximately 60% of marketed drugs.[2][3]

Benzamides are prevalent in pharmaceuticals due to their versatile binding properties. However, their susceptibility to metabolic breakdown, particularly via amide hydrolysis and oxidation, presents a significant challenge. Medicinal chemists frequently employ methyl substitution to optimize a lead compound. This seemingly simple modification can have a dramatic, sometimes counterintuitive, impact on metabolic stability, known as the "magic methyl effect."[4][5] Understanding and predicting this impact is essential for designing safer, more effective medicines.

The Metabolic Landscape of Methyl-Substituted Benzamides

The metabolic fate of a methyl-substituted benzamide is determined by the interplay between its structure and the arsenal of metabolic enzymes it encounters. Key transformations include:

-

Amide Hydrolysis: The cleavage of the amide bond to form a carboxylic acid and an amine is a common metabolic route.[6][7] This reaction can be catalyzed by various hydrolases, such as amidases.[8]

-

Aromatic Hydroxylation: CYP enzymes, particularly from the CYP1, 2, and 3 families, can oxidize the benzene ring, adding a hydroxyl group.[9] The position of this oxidation is governed by the electronic properties of the ring and steric access to the enzyme's active site.

-

Benzylic Hydroxylation: A methyl group attached to the aromatic ring provides a new "soft spot" for metabolism. CYP enzymes are highly capable of oxidizing this benzylic C-H bond to form a hydroxymethyl group, which can be further oxidized to an aldehyde and a carboxylic acid.[10][11]

-

N-Dealkylation: If the amide nitrogen is substituted (e.g., with an N-methyl or N-ethyl group), CYP-mediated oxidation can lead to the removal of that alkyl group.[12]

The position of the methyl group on the benzamide scaffold dictates which of these pathways predominate.

-

The "Methyl Shield" Effect: An ortho-methyl group can sterically hinder the approach of a hydrolase to the adjacent amide bond, thereby increasing stability against hydrolysis.[4] This conformational blocking can also protect against ortho aromatic hydroxylation.

-

Introducing a New Liability: A para- or meta-methyl group is often too distant to shield the amide bond but presents an accessible site for benzylic hydroxylation, potentially becoming the primary route of metabolism.[13][14]

The following diagram illustrates these competing metabolic pathways.

Caption: Key metabolic pathways for methyl-substituted benzamides.

In Vitro Experimental Models for Stability Assessment

Reliable prediction begins with robust experimental data. The following assays are industry standards for quantifying metabolic stability.

Liver Microsomal Stability Assay